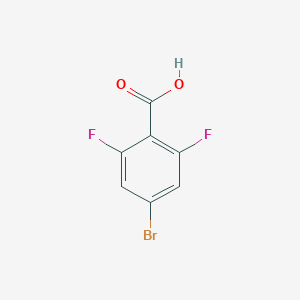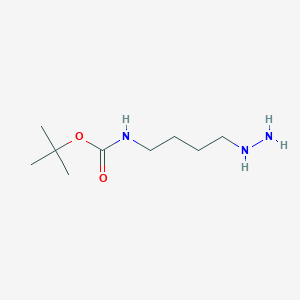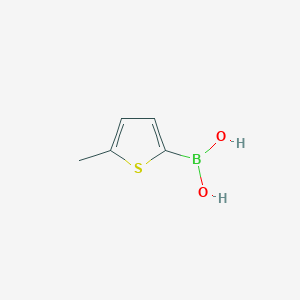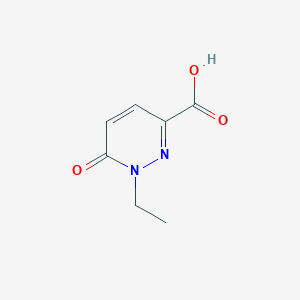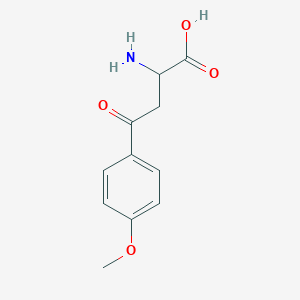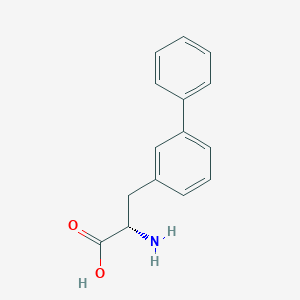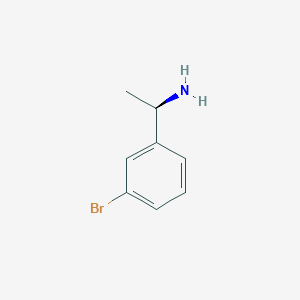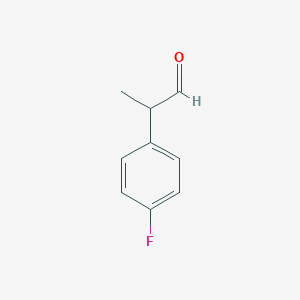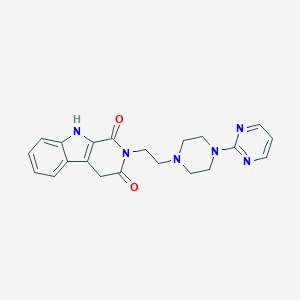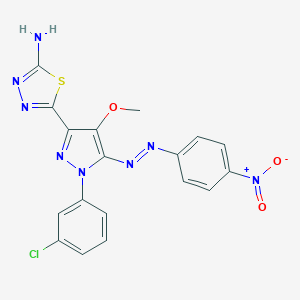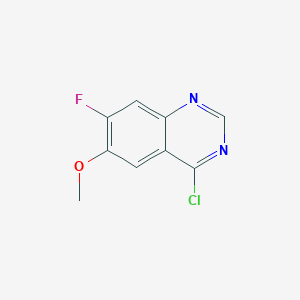
4-Chloro-7-fluoro-6-methoxyquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-fluoro-6-methoxyquinazoline is a quinazoline derivative with the molecular formula C9H6ClFN2O and a molecular weight of 212.61 g/mol . This compound is of interest due to its unique chemical structure, which includes a chloro, fluoro, and methoxy group attached to a quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied in medicinal chemistry.
Méthodes De Préparation
The synthesis of 4-Chloro-7-fluoro-6-methoxyquinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable quinazoline precursor.
Halogenation: Introduction of the chloro and fluoro groups through halogenation reactions.
Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol as a reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, often under controlled temperature and pressure conditions to ensure consistency and scalability .
Analyse Des Réactions Chimiques
4-Chloro-7-fluoro-6-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different quinazoline derivatives.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Chloro-7-fluoro-6-methoxyquinazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Biological Research: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex quinazoline derivatives used in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-7-fluoro-6-methoxyquinazoline involves its interaction with specific molecular targets. These targets may include enzymes involved in cellular signaling pathways, where the compound can act as an inhibitor or modulator. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound .
Comparaison Avec Des Composés Similaires
4-Chloro-7-fluoro-6-methoxyquinazoline can be compared with other quinazoline derivatives such as:
4-Chloro-6-methoxyquinazoline: Lacks the fluoro group, which may affect its biological activity and chemical reactivity.
7-Fluoro-6-methoxyquinazoline: Lacks the chloro group, potentially altering its pharmacokinetic properties.
4-Chloro-7-fluoroquinazoline: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
The presence of the chloro, fluoro, and methoxy groups in this compound makes it unique, potentially enhancing its biological activity and making it a valuable compound for further research .
Propriétés
IUPAC Name |
4-chloro-7-fluoro-6-methoxyquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c1-14-8-2-5-7(3-6(8)11)12-4-13-9(5)10/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFCYYAFOCEJSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633402 |
Source


|
| Record name | 4-Chloro-7-fluoro-6-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159768-48-6 |
Source


|
| Record name | 4-Chloro-7-fluoro-6-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)
![N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide](/img/structure/B68044.png)
